molecular formula C21H21N3O3S B3312247 4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946305-22-2

4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B3312247
CAS RN: 946305-22-2
M. Wt: 395.5 g/mol
InChI Key: ICESDFYZRFWUNB-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in various pharmaceutical drugs . It also contains a thiazole ring, which is a heterocyclic compound that is often found in various biologically active substances.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole ring, and methoxy groups. These functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide and thiazole groups could potentially undergo various reactions. For example, the benzamide group could participate in hydrolysis reactions, while the thiazole ring might be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, melting point, and other physical properties .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the target molecules in the body. Benzamides and thiazoles are found in many biologically active compounds, so this molecule could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific chemical properties, how it’s used or handled, and the dose or concentration. It’s important to refer to the appropriate safety data sheets or other resources for information on potential hazards .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro studies, in vivo studies, and clinical trials if applicable .

properties

IUPAC Name

4-methoxy-N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-3-5-15(6-4-14)12-22-19(25)11-17-13-28-21(23-17)24-20(26)16-7-9-18(27-2)10-8-16/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICESDFYZRFWUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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